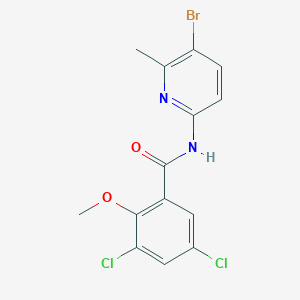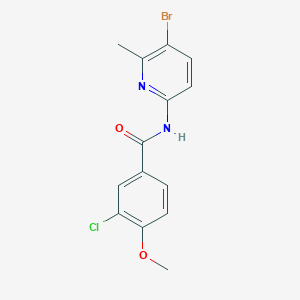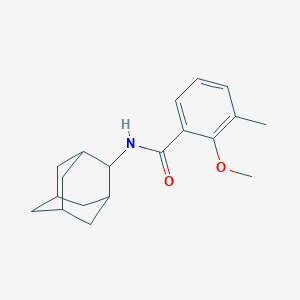![molecular formula C18H19BrN2O2 B244902 4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly referred to as BPB. The purpose of
Mecanismo De Acción
BPB exerts its therapeutic effects by inhibiting various cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. BPB also inhibits the JAK/STAT pathway, which is involved in immune regulation and cancer cell growth.
Biochemical and Physiological Effects:
BPB has been shown to have both biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BPB has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, BPB has been found to have anti-viral effects by inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPB in lab experiments is its ability to selectively target specific cellular signaling pathways. This allows for a more targeted approach to studying the effects of BPB on cellular processes. However, one limitation of using BPB is its potential toxicity. Further studies are needed to determine the safe dosage of BPB for use in lab experiments.
Direcciones Futuras
There are several future directions for research on BPB. One area of interest is the development of BPB analogs with improved therapeutic properties. Another area of interest is the use of BPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of BPB for various therapeutic applications.
In conclusion, BPB is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and viral infections. Its ability to selectively target specific cellular signaling pathways makes it an attractive candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
BPB can be synthesized using a multi-step process that involves the reaction of 3-aminobenzoic acid with pentanoyl chloride to form 3-(pentanoylamino)benzoic acid. The resulting compound is then reacted with 4-bromoaniline in the presence of a coupling reagent to form BPB.
Aplicaciones Científicas De Investigación
BPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPB has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-viral activity against the hepatitis C virus.
Propiedades
Fórmula molecular |
C18H19BrN2O2 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-7-17(22)20-15-5-4-6-16(12-15)21-18(23)13-8-10-14(19)11-9-13/h4-6,8-12H,2-3,7H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
JLFAQIPOFDETCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)



![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)